molecular formula C4H3NO4 B2862118 2-Oxo-2,3-dihydrooxazole-4-carboxylic acid CAS No. 406183-40-2

2-Oxo-2,3-dihydrooxazole-4-carboxylic acid

Cat. No. B2862118
CAS RN: 406183-40-2
M. Wt: 129.071
InChI Key: XHYQBDHOMXIQON-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” is an organic compound. It is also known as "Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" . The compound has a molecular weight of 157.13 . The IUPAC name for this compound is "ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate" .


Molecular Structure Analysis

The molecular formula of “2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” is C6H7NO4 . The monoisotopic mass is 157.037506 Da . For a detailed molecular structure, it is recommended to refer to chemical databases or related research articles.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2,3-dihydrooxazole-4-carboxylic acid” include a molecular weight of 157.13 and a molecular formula of C6H7NO4 . The compound is stored at room temperature . For more detailed physical and chemical properties, it is recommended to refer to chemical databases or related research articles.

Scientific Research Applications

Synthesis Methods

  • An efficient method for the synthesis of 2,4-disubstituted oxazoles involves the direct conversion of aldehydes, using an oxidation strategy that proceeds through a 2,5-dihydrooxazole intermediate. This method is advantageous as it does not require intermediate purification and operates under relatively mild conditions (Graham, 2010).

Biochemical and Structural Applications

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid serves as a building block for the construction of pseudopeptide foldamers. These homo-oligomers synthesized up to the pentamer level exhibit a helical conformation stabilized by intramolecular hydrogen bonds, making them promising for diverse applications (Tomasini et al., 2003).

Catalysis and Chemical Reactions

  • In gold-catalyzed oxidation strategies for the synthesis of 2,4-oxazole, the use of bidentate ligands like Mor-DalPhos is crucial. These ligands temper the reactivity of α-oxo gold carbene intermediates, allowing for a smoother reaction with nucleophiles and opening new opportunities in oxidative gold catalysis (Luo et al., 2012).

Synthesis of Derivatives

  • The synthesis of 4-cyano 2,3-dihydrooxazoles via direct amination of 2-alkylidene 3-oxo nitriles is an efficient process under mild conditions. This method likely involves a domino reaction with a fast rearrangement of unstable intermediates, contributing to the field of N,O-heterocycle synthesis (Burini et al., 2006).

Material Science and Polymer Chemistry

  • Poly(2-oxazoline)s are gaining interest in biomedical applications. Innovative methods to control polymer side chains using isocyanide-based multicomponent reactions allow for tuning the properties of the polymer, such as cloud point and glass transition temperatures. This demonstrates the versatility of 2-oxazolines in advanced material science (Sehlinger et al., 2015).

Photoluminescence Studies

  • The study of photoluminescence properties in coordination polymer compounds containing 2-oxo-3H-benzoxazole derivatives shows their potential in the development of materials with specific optical properties (Yu et al., 2006).

Kinetic and Mechanistic Studies

  • In the field of organic chemistry, studies on the kinetic resolution of azlactones, which include derivatives like 4-alkyl-2-aryl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid esters, are significant for understanding reaction mechanisms and improving synthetic methodologies (Tokunaga et al., 2006).

properties

IUPAC Name

2-oxo-3H-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYQBDHOMXIQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid

CAS RN

406183-40-2
Record name 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylic acid
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